molecular formula C16H12INO2 B2908021 N-(4-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide CAS No. 868144-77-8

N-(4-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B2908021
CAS No.: 868144-77-8
M. Wt: 377.181
InChI Key: UPJPEUAHRBTACD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-Iodophenyl)benzamide” is a compound with a molecular weight of 323.13 .


Synthesis Analysis

While specific synthesis information for “N-(4-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide” was not found, a related compound, “N-(4-iodophenyl)-β-alanine derivatives”, was synthesized and studied . These derivatives were designed and synthesized for potential biological activity .


Molecular Structure Analysis

The molecular structure of “N-(4-Iodophenyl)benzamide” is represented by the linear formula C13H10INO .


Physical and Chemical Properties Analysis

“N-(4-Iodophenyl)benzamide” is a solid compound that should be stored in a dark place at room temperature .

Safety and Hazards

While specific safety and hazard information for “N-(4-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide” was not found, “N-(4-Iodophenyl)benzamide” is associated with several hazard statements including H302 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

N-(4-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12INO2/c1-10-13-4-2-3-5-14(13)20-15(10)16(19)18-12-8-6-11(17)7-9-12/h2-9H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJPEUAHRBTACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.